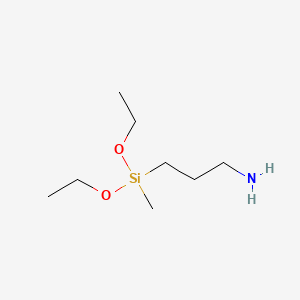
3-(Diethoxymethylsilyl)propylamine
Cat. No. B1265398
M. Wt: 191.34 g/mol
InChI Key: HXLAEGYMDGUSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06423858B1
Procedure details


According to Example 1, 6.6 kg (31.1 mol) 3-chloropropylmethyldiethoxysilane are reacted with 24 kg (1412 mol) ammonia, excess ammonia is removed by pressure distillation and flash processes and the 3-aminopropylmethyldiethoxysilane that is formed is isolated by filtration and vacuum distillation.



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[NH3:13]>>[NH2:13][CH2:2][CH2:3][CH2:4][Si:5]([CH3:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC[Si](OCC)(OCC)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by pressure distillation and flash processes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC[Si](OCC)(OCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
